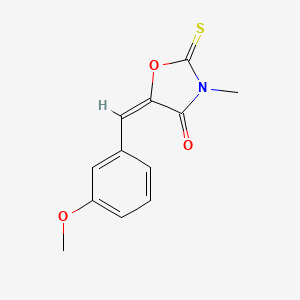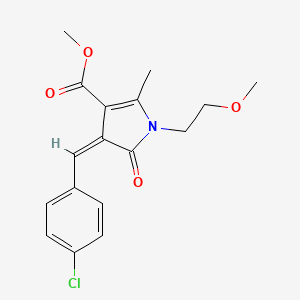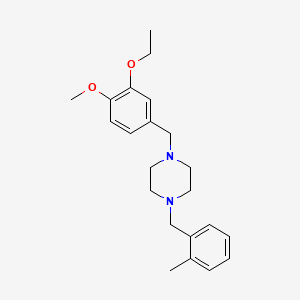![molecular formula C20H18O6 B11637959 5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11637959.png)
5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a dioxane ring substituted with a dimethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable dioxane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies on its molecular interactions and binding affinities are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure and specific substitution pattern
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H18O6/c1-20(14-7-5-4-6-8-14)25-18(21)16(19(22)26-20)11-13-9-10-15(23-2)12-17(13)24-3/h4-12H,1-3H3 |
InChI Key |
CDIUWXWXDIKDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-methoxy-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate](/img/structure/B11637879.png)


![5-[(2,4-Dichlorophenyl)amino]-3-phenyl-2-[(phenylsulfonyl)methyl]-1,2,4-thiadiazol-2-ium](/img/structure/B11637904.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637906.png)

![N'-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11637914.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]butanamide](/img/structure/B11637921.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11637931.png)
![2-[(2,6-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11637932.png)
![Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11637937.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11637944.png)
![3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate](/img/structure/B11637948.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-{[phenyl(piperidin-1-ylacetyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11637954.png)
